trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea
Description
The compound seems to be a derivative of 1,2,3,4-tetrahydro-1-naphthol . 1,2,3,4-Tetrahydro-1-naphthol is a reduced form of 1-naphthol, which itself is a derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-1-naphthol, a related compound, is available . It’s a bicyclic compound with a hydroxyl group attached .Chemical Reactions Analysis
Again, while specific reactions involving “trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea” are not available, 1,2,3,4-tetrahydro-1-naphthol and its derivatives are likely to undergo reactions typical of alcohols and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 1,2,3,4-tetrahydro-1-naphthol, the molecular weight is 148.2017 .Scientific Research Applications
Fluorescent Signaling of Anions
A study by Qian and Liu (2003) explored novel fluorescent naphthylthioureas with hydroxymethyl groups, showing strong fluorescence enhancements upon complexation with anions. The presence of hydroxymethyl groups significantly influences the compounds’ conformations and enhances their ability to signal the presence of specific anions through fluorescence, demonstrating a potential application in chemical sensing and environmental monitoring Qian & Liu, 2003.
Microwave-Assisted Synthesis
Research by Ahyak et al. (2016) detailed the microwave irradiation technique in synthesizing thiourea derivatives from naphthylisothiocyanate, showing high efficiency and yield. This method presents a faster and more environmentally friendly approach to synthesizing thiourea derivatives, potentially useful in various synthetic and industrial applications Ahyak et al., 2016.
Speciation Determination of Chromium
Kiran et al. (2008) developed a method using preconcentration cloud point extraction (CPE) for determining chromium(III) and (VI) species in environmental samples with flame atomic absorption spectrometry (FAAS). This study illustrates the compound's application in environmental analysis, particularly in detecting and quantifying chromium species, which are of significant environmental concern Kiran et al., 2008.
Anticancer Properties
A computational study by Ruswanto et al. (2023) on Bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complex derivatives highlighted their potential as anticancer candidates. This research indicates the role of structural modifications in thiourea to enhance its anticancer effects, providing a basis for developing new anticancer drugs Ruswanto et al., 2023.
Molecular Structures and Binding Studies
Further studies have focused on the synthesis, molecular structure characterization, and preliminary binding studies with metal ions of thiourea derivatives. These investigations contribute to our understanding of the compound's interactions at the molecular level and its potential applications in the development of chemical sensors and metal ion detection Ngah et al., 2016.
properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUQSSRJOZYRV-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930974 | |
Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea | |
CAS RN |
141034-13-1 | |
Record name | Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141034131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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